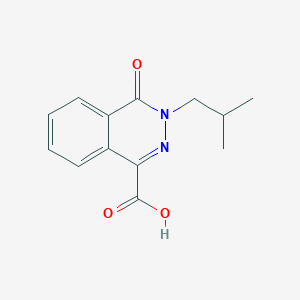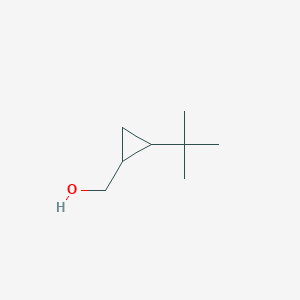
2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound. This compound includes a seven-membered azepane ring, a sulfonyl group, an indole derivative, and an acetamide group, all contributing to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in various fields:
Chemistry:
As a synthetic intermediate for other complex molecules.
As a reagent in organic synthesis to create novel compounds.
Biology:
Studies on receptor binding and signal transduction due to its unique indole structure.
Medicine:
Potential use in drug development, particularly targeting neurological pathways.
Studied for its potential anti-inflammatory and anti-cancer properties.
Industry:
As a component in the manufacture of certain polymers and resins.
Utilized in research labs for developing analytical standards.
Vorbereitungsmethoden
Synthetic routes and reaction conditions:
Starting Materials: The synthesis begins with 1H-indole-3-sulfonyl chloride, which is reacted with 2-(azepan-1-yl)-2-oxoethanamine. This reaction typically occurs in the presence of a base such as triethylamine at room temperature.
Formation of the Acetamide: The intermediate product is then reacted with 2,5-dimethylaniline under mild heating and in the presence of an acid catalyst like hydrochloric acid to yield the final compound.
Industrial production methods: Industrial production scales up this synthesis using large reaction vessels and automated processes to control temperature, mixing, and reaction time. Purification steps include recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation, particularly at the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl or acetamide groups, yielding alcohols or amines, respectively.
Substitution: The indole ring allows for electrophilic substitution reactions, particularly at the 5-position.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Metal hydrides such as lithium aluminium hydride.
Substitution: Use of electrophiles like bromine or nitrating agents under acidic conditions.
Major products formed from these reactions:
Oxidation products: sulfoxides and sulfones.
Reduction products: alcohols and amines.
Substitution products: various substituted indoles depending on the electrophile used.
Wirkmechanismus
The compound's effects are primarily mediated through its interaction with specific biological receptors. The indole structure allows it to bind with high affinity to serotonin receptors, influencing mood, sleep, and cognition. The sulfonyl and acetamide groups may also interact with various enzymes, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with similar compounds highlights its uniqueness:
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide: This similar compound replaces the azepane ring with a piperidine ring, altering its receptor binding profile and metabolic stability.
2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide: Substituting the azepane ring with a morpholine ring, this compound shows different solubility and reactivity properties.
The inclusion of the seven-membered azepane ring in the target compound significantly impacts its three-dimensional structure, receptor interactions, and overall biological activity, making it distinct from its analogs.
This should cover what you need! Anything else to expand on?
Eigenschaften
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-19-11-12-20(2)22(15-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-21(23)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJMZZTNRSMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2441641.png)
![N-(4-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2441642.png)

![Methyl 3-[6-(4-ethylpiperazin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2441645.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2441649.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2441654.png)


![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2441659.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2441660.png)
![(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2441661.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)
